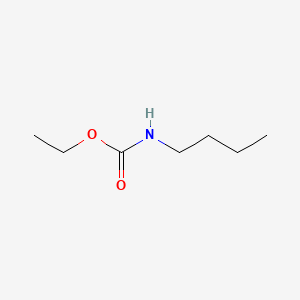

Ethyl butylcarbamate

Description

Foundational Principles of Carbamate (B1207046) Functional Group Chemistry

Carbamates are organic compounds formally derived from carbamic acid (NH₂COOH), an unstable molecule. They are characterized by the general structure R₂NC(O)OR', where the central carbonyl group is bonded to both a nitrogen atom and an oxygen atom wikipedia.orgchemeurope.comebi.ac.uk. This structure can be viewed as an ester of carbamic acid or as an amide of carbonic acid chemeurope.comebi.ac.uk. The carbamate group, -NH-C(=O)-O-, imparts unique chemical properties due to the resonance stabilization between the amide and carboxyl functionalities, contributing to the relative stability of carbamate esters compared to their parent carbamic acids nih.gov.

The chemical reactivity of carbamates is influenced by the substituents on the nitrogen and oxygen atoms. They can participate in various reactions, including hydrolysis, transesterification, and reactions involving the carbonyl group. The presence of the N-C(O)-O linkage makes them semi-polar compounds capable of forming hydrogen bonds, acting as both donors and acceptors nih.gov. Polymers incorporating this linkage, such as polyurethanes, are a significant class of materials in industrial chemistry wikipedia.org.

Several synthetic routes are available for the preparation of carbamates. Traditional methods often involve the use of phosgene (B1210022) or its derivatives, such as chloroformates, reacting with amines or alcohols organic-chemistry.orgresearchgate.netgoogle.com. Other methods include the reaction of alcohols with isocyanates, carbonylation reactions, and the use of carbon dioxide as a C1 source in the presence of appropriate catalysts and reagents organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orggoogle.com. The Curtius rearrangement, involving the thermal decomposition of acyl azides to isocyanates which are then trapped by alcohols, is another established route nih.govorganic-chemistry.org.

Positioning Ethyl Butylcarbamate within Contemporary Carbamate Research

This compound, a specific example of an N-alkyl carbamate, fits into contemporary carbamate research primarily as a model compound for studying the synthesis, reactivity, and physical properties of simple alkyl carbamates. While this compound itself may not be a primary focus of extensive cutting-edge research, its structure represents a fundamental N-alkyl carbamate that can be synthesized and studied using various established and emerging carbamate synthesis methodologies.

Research in carbamate chemistry often explores new, greener synthetic pathways, such as those utilizing carbon dioxide as a feedstock, or investigates catalytic systems for efficient carbamoylation organic-chemistry.orgresearchgate.netorganic-chemistry.orggoogle.com. This compound could serve as a test substrate in such studies to evaluate the efficacy and scope of new synthetic protocols. Furthermore, understanding the behavior of simple alkyl carbamates like this compound is foundational for designing more complex carbamate-based molecules with tailored properties for material science or as intermediates in the synthesis of more intricate organic compounds. Its role is often that of a representative example within broader investigations into carbamate functionalization and transformation.

Historical Context of Carbamate Synthesis and Early Chemical Investigations

The study of carbamates has roots in the early development of organic chemistry. Early investigations into carbamic acid and its derivatives were driven by the desire to understand the chemistry of nitrogen-containing organic compounds and their relationship to inorganic carbonates and amines.

One significant early method for carbamate synthesis involved the reaction of isocyanates with alcohols. Isocyanates themselves were investigated by chemists like Justus von Liebig and Theodor Curtius. The Curtius rearrangement, discovered by Curtius in the late 19th century, provided a route to isocyanates from acyl azides, which could then be reacted with alcohols to form carbamates nih.govorganic-chemistry.org. Similarly, the Hofmann rearrangement of amides, studied by August Wilhelm von Hofmann, could also lead to isocyanate intermediates that, upon reaction with alcohols, yielded carbamates researchgate.netnih.gov.

Another historical approach involved the direct reaction of alcohols with carbamoyl (B1232498) chlorides, which are themselves derived from amines and phosgene organic-chemistry.orggoogle.com. Phosgene (COCl₂), a highly reactive compound, was a key reagent in early industrial and laboratory syntheses, enabling the formation of various carbonyl derivatives, including chloroformates and carbamoyl chlorides, which were then used to construct carbamate structures. These early synthetic efforts laid the groundwork for understanding the chemical behavior and potential of the carbamate functional group, independent of later-developed applications.

Compound Nomenclature Table:

| Common Name | IUPAC Name (or descriptive) | Chemical Formula |

| Ethyl carbamate | Ethyl carbamate | C₃H₇NO₂ |

| Carbamate | Carbamate | C₁H₃NO₂ (anion) |

| Ammonium carbamate | Ammonium carbamate | NH₄(H₂NCO₂) |

| Urethane (B1682113) | Ethyl carbamate | C₃H₇NO₂ |

| Isocyanate | Isocyanate | RN=C=O |

| Chloroformate | Chloroformate | ROC(O)Cl |

| Carbamoyl chloride | Carbamoyl chloride | R₂NC(O)Cl |

| Diisocyanate | Diisocyanate | OCN-R-NCO |

| Thiocarbamates | Thiocarbamates | R₂NC(S)OR' |

| Dithiocarbamates | Dithiocarbamates | R₂NC(S)SR' |

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-butylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBKYSPXQYHTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058435 | |

| Record name | Ethyl N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-62-8 | |

| Record name | Carbamic acid, N-butyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl urethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl butylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl urethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAA2TAQ529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Ethyl Butylcarbamate

Classical and Conventional Synthetic Routes to Ethyl Butylcarbamate

Historically, the synthesis of carbamates, including this compound, has relied on well-established chemical reactions. These methods, while effective, often involve reagents that may pose environmental or safety concerns.

Amine-Chloroformate Reaction Mechanisms

A common and direct method for synthesizing carbamates is the reaction between an amine and a chloroformate. In the case of this compound, this involves the reaction of butylamine (B146782) with ethyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the carbamate (B1207046) ester. A base, such as triethylamine (B128534) or sodium hydroxide (B78521), is typically used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation wikipedia.orgwikipedia.orgontosight.aiorgsyn.orgresearch-solution.com.

The general reaction can be represented as: R2NH + R'OC(O)Cl → R2NCO2R' + HCl

Where R represents the alkyl group (butyl in this case) and R' represents the ethyl group.

Reactions Involving Urea (B33335) and Alcohols

Another significant conventional route for carbamate synthesis is the reaction between urea and alcohols, often catalyzed by metal oxides or other acidic/basic catalysts. This method is considered a "phosgene-free" approach, making it more environmentally benign than routes involving chloroformates. The reaction typically requires elevated temperatures and pressures. For the synthesis of this compound, this would involve the reaction of butylamine, urea, and an alcohol (though the direct synthesis of this compound from urea, an alcohol, and butylamine is less common than synthesizing simple alkyl carbamates like ethyl carbamate from ethanol (B145695) and urea). More commonly, urea is reacted with an alcohol to form an alkyl carbamate, which can then be further functionalized.

For instance, the reaction of urea with ethanol, catalyzed by metal oxides such as TiO2–Cr2O3/SiO2, can yield ethyl carbamate rsc.orgrsc.orgresearchgate.netmdpi.com. This process often involves temperatures between 100-200 °C and pressures of 0.1-2.0 MPa, with reaction times ranging from 1 to 12 hours google.com. Indium triflate has also been reported to catalyze the synthesis of primary carbamates from alcohols and urea organic-chemistry.orgthieme-connect.com.

The general reaction for alkyl carbamate formation from urea and alcohol is: R'OH + (NH2)2CO → R'OC(O)NH2 + NH3

This reaction can be adapted or extended to produce N-substituted carbamates, though direct synthesis of this compound via this route would typically involve butylamine, urea, and ethanol under specific catalytic conditions.

Novel and Green Chemistry Approaches in this compound Synthesis

Driven by the need for more sustainable and efficient chemical processes, research has focused on developing "green" synthetic methodologies for carbamates.

Catalytic Synthesis Pathways (e.g., Supported Metal Oxide Catalysis)

Supported metal oxide catalysts have emerged as promising materials for carbamate synthesis, offering advantages such as recyclability and improved efficiency. For example, catalysts like TiO2/SiO2, Cr2O3–NiO/SiO2, and TiO2–Cr2O3/SiO2 have demonstrated effectiveness in synthesizing alkyl carbamates from urea and alcohols, achieving high yields (96-97%) rsc.orgresearchgate.netmdpi.com. These catalysts facilitate the reaction at temperatures around 100-200 °C and pressures of 0.1-2.0 MPa mdpi.comgoogle.com. The specific choice of metal oxides and their support material can significantly influence catalytic activity and selectivity mdpi.comrsc.org. For instance, copper supported on Mg-Al hydrotalcite derived oxides has been used for enol carbamate synthesis researchgate.net.

Carbon Dioxide Fixation Strategies in Carbamate Formation

The direct utilization of carbon dioxide (CO2) as a C1 feedstock for carbamate synthesis represents a significant advancement in green chemistry, offering a route to valorize a greenhouse gas. This approach typically involves the reaction of amines, CO2, and alcohols. Basic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs2CO3), are often employed to facilitate the reaction under mild conditions researchgate.netpsu.edusci-hub.seacs.orgnih.govresearchgate.net.

The mechanism generally involves the initial formation of a carbamate anion from the amine and CO2, followed by reaction with an alcohol or an alkyl halide to form the carbamate ester. For example, a system combining CeO2 with 2-cyanopyridine (B140075) has been shown to effectively catalyze the direct synthesis of arylcarbamates from CO2, amines, and alcohols, achieving high yields shokubai.org. Other studies have explored metal-based catalysts, including polymer-supported zinc complexes and graphene oxide-based zinc composites, for CO2 fixation into carbamates acs.orgnih.gov. The reaction conditions, such as CO2 pressure and temperature, are crucial for optimizing yield and minimizing byproduct formation researchgate.netpsu.eduacs.org.

Advanced Synthetic Transformations Involving this compound

While the primary focus is on the synthesis of this compound, advanced transformations might involve its use as a building block or its modification. However, the provided outline strictly focuses on the synthesis of this compound. Therefore, this section would typically detail more complex or specialized synthetic routes that might be considered "advanced" compared to the classical methods. This could include multi-component reactions or novel catalytic systems not covered in the previous sections, aiming for higher atom economy, reduced waste, or improved stereoselectivity if applicable to specific derivatives. For instance, palladium-catalyzed cross-coupling reactions involving carbamates have been developed for N-arylation, though this is a transformation of a carbamate rather than its synthesis researchgate.net. The direct synthesis of carbamates from amines, CO2, and alkyl halides in the presence of bases like DBU is also considered a more advanced and greener approach sci-hub.seacs.orgnih.gov.

C-N Cross-Coupling Reactions for N-Substitution

C-N cross-coupling reactions represent a powerful class of transformations for forging carbon-nitrogen bonds, a key step in the synthesis of carbamates. These methodologies often employ transition metal catalysts or metal-free conditions to achieve the desired coupling. While specific examples for this compound via direct N-substitution on a pre-formed carbamate are not extensively detailed in the provided literature, the following general C-N coupling strategies are applicable to carbamate synthesis:

Palladium-Catalyzed C-N Coupling: Palladium catalysis has been instrumental in developing methods for forming aryl C-N bonds. For instance, N-phenyl carbamate derivatives can be synthesized through the intermolecular coupling of aryl chlorides with carbamates, utilizing catalysts like Xphos Pd G2 under mild conditions with bases such as cesium carbonate. benthamdirect.com

Copper-Catalyzed C-N Coupling: Copper catalysts facilitate various C-N bond formations. The Chan-Lam coupling, for example, involves the oxidative coupling of boronic acids with N-H containing compounds, including carbamates, often performed in air at room temperature. organic-chemistry.org Additionally, copper-catalyzed reactions can couple amines with alkoxycarbonyl radicals generated from carbazates. organic-chemistry.org

Nickel-Catalyzed Amination: Nickel catalysis offers an alternative route for C-N bond formation, such as the amination of aryl carbamates with amines. Optimal conditions typically involve nickel catalysts like Ni(cod)₂ with ligands such as SIPr HCl and a base like NaOtBu in solvents like dioxane at elevated temperatures (e.g., 80°C). nih.gov

Metal-Free C-N Coupling: Methods that avoid transition metals have also been developed. One such approach involves the reaction of amines with hydrazine (B178648) formate (B1220265) in the presence of iodine and tert-butyl hydroperoxide to form carbamates. thieme-connect.com

Three-Component Coupling (CO₂-Based): These reactions efficiently assemble carbamates from amines, carbon dioxide, and an alkyl halide. For example, a one-pot synthesis can involve reacting an amine with CO₂ and an alkyl halide in the presence of a catalyst like N,N,N,N-tetramethyl guanidine (B92328) (TMG) in acetonitrile (B52724) under moderate pressure (0.10 MPa) and temperatures of 70-80°C. sioc-journal.cn

Table 1: C-N Cross-Coupling Reactions for Carbamate Synthesis

| Reaction Type/Catalyst | Substrates / Reagents | Conditions | Yield Range | Reference(s) |

| Pd-Catalyzed C-N Coupling | Aryl chlorides, N-substituted carbamates | Pd catalyst (e.g., Xphos Pd G2), base (e.g., Cs₂CO₃), solvent, mild temperature | Moderate to high | benthamdirect.com |

| Cu-Catalyzed C-N Coupling (Chan-Lam) | Boronic acids, N-H containing compounds (e.g., carbamates) | Cu catalyst, air, room temperature | Not specified | organic-chemistry.org |

| Cu-Catalyzed C-N Coupling | Amines, Carbazates | Copper catalyst, iodine, tert-butyl hydroperoxide | Moderate to good | organic-chemistry.orgthieme-connect.com |

| Ni-Catalyzed Amination | Aryl carbamates, Amines | Ni catalyst (e.g., Ni(cod)₂, SIPr HCl), base (e.g., NaOtBu), dioxane, 80°C | Synthetically useful | nih.gov |

| Metal-Free C-N Coupling | Amines, Hydrazine formate | Iodine, tert-butyl hydroperoxide | Moderate to good | thieme-connect.com |

| Three-Component Coupling | Amines, CO₂, Alkyl halides | Catalyst (e.g., TMG), solvent (e.g., Acetonitrile), 0.10 MPa, 70-80°C | 68.7%-81.3% | sioc-journal.cn |

Derivatization Strategies and Functional Group Interconversions

Functional group interconversions offer versatile routes to synthesize carbamates by transforming readily available starting materials into the desired carbamate structure. These strategies often involve reactions with carbon dioxide, chloroformates, or rearrangements.

From Amines, CO₂ and Alcohols: A green synthetic approach utilizes carbon dioxide, an alcohol (such as ethanol), and an amine (like butylamine) under basic catalysis (e.g., K₂CO₃) at mild conditions (e.g., 2.5 MPa, 80°C). This method is noted for avoiding toxic reagents like phosgene (B1210022) and can achieve yields up to 85%. vulcanchem.com

From Amines and Chloroformates: A direct method for carbamate synthesis involves the reaction of an amine with a chloroformate. For example, butylamine can react with ethyl chloroformate to yield this compound. ontosight.ai

Curtius Rearrangement: This rearrangement pathway begins with a carboxylic acid, which is converted into an acyl azide (B81097). The acyl azide then undergoes thermal or photochemical rearrangement to form an isocyanate. This highly reactive isocyanate intermediate can subsequently be trapped by an alcohol (e.g., ethanol) to produce the corresponding carbamate. This method is known for its tolerance of various functional groups and can provide high yields. organic-chemistry.orgresearchgate.netnih.govresearchgate.net

Using Carbonyl-di-imidazole (CDI): Alcohols can react with CDI to form carbamoyl-imidazoles. These intermediates are then converted into more reactive imidazolium (B1220033) salts, which subsequently react with amines to afford carbamates in high isolated yields. rsc.orgresearchgate.net

From Amines and Triphosgene: Triphosgene, a solid phosgene equivalent, can be employed to react with both alcohols and amines, leading to the formation of carbamates. This reaction typically occurs in the presence of a base like triethylamine. nih.gov

One-Pot Synthesis from CO₂, Amines, and Alkyl Halides: As mentioned in the C-N coupling section, this three-component reaction is also a significant functional group interconversion strategy. It allows for the direct synthesis of carbamates from simple starting materials in a single pot. sioc-journal.cn

Table 2: Functional Group Interconversions for Carbamate Synthesis

| Reaction Type/Strategy | Starting Material(s) | Reagents / Catalyst | Conditions | Yield Range | Reference(s) |

| CO₂/Amine/Alcohol Route | Amines, CO₂, Alcohols | Basic catalysis (e.g., K₂CO₃) | Mild conditions (e.g., 2.5 MPa, 80°C) | Up to 85% | vulcanchem.com |

| Chloroformate Route | Amines, Chloroformates | (e.g., Butylamine + Ethyl Chloroformate) | Not specified | Not specified | ontosight.ai |

| Curtius Rearrangement | Carboxylic Acids | Acyl azide intermediate, Alcohol | Involves isocyanate intermediate; high yields | High yields | organic-chemistry.orgresearchgate.netnih.govresearchgate.net |

| CDI Route | Alcohols, Amines | Carbonyl-di-imidazole (CDI), then imidazolium salts | Multi-step process | 66-99% | rsc.orgresearchgate.net |

| Triphosgene Route | Alcohols, Amines | Triphosgene, Triethylamine | Not specified | Good yields | nih.gov |

| CO₂/Amine/Alkyl Halide (Three-Component) | Amines, CO₂, Alkyl Halides | Catalyst (e.g., TMG), Solvent (e.g., Acetonitrile) | 0.10 MPa, 70-80°C | 68.7%-81.3% | sioc-journal.cn |

Chemical Reactivity, Mechanisms of Transformation, and Stability of Ethyl Butylcarbamate

Hydrolytic Stability and Degradation Mechanisms of Ethyl Butylcarbamate

The hydrolysis of carbamates, including this compound, involves the cleavage of the ester linkage and can be catalyzed by either acid or base. libretexts.org The process yields an alcohol, an amine, and carbon dioxide.

The alkaline hydrolysis of carbamates is a well-studied process that generally proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. epa.gov This pathway involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. However, for N-substituted carbamates, an alternative E1cb (Elimination Unimolecular conjugate Base) mechanism can occur.

In the case of ethyl N-ethylthioncarbamate, a related compound, studies in strongly basic solutions provided strong evidence for the E1cb mechanism. researchgate.net This pathway involves the initial deprotonation of the nitrogen atom to form a thioncarbamate anion. This intermediate then undergoes the rate-determining step: the elimination of an ethoxide ion to produce an isothiocyanate intermediate, which subsequently decomposes rapidly into ethylamine, ethanol (B145695), and carbonyl sulfide (COS). researchgate.net Given the structural similarity, it is plausible that this compound follows a similar E1cb pathway under basic conditions, which would involve the formation of a butyl isocyanate intermediate.

The general base-catalyzed hydrolysis of esters results in the formation of a carboxylic acid (which deprotonates to a carboxylate salt) and an alcohol. libretexts.orgchemistrysteps.com The reaction is effectively irreversible because the resulting carboxylate ion is resonance-stabilized and less susceptible to nucleophilic attack. chemistrysteps.com

Several factors influence the rate of hydrolysis for carbamates in chemical systems. The reaction kinetics are dependent on pH, temperature, and the structure of the carbamate (B1207046) itself.

Studies on ethyl N-ethylthioncarbamate at 100°C demonstrated distinct pH-dependent kinetic profiles. The hydrolysis was subject to specific acid catalysis at pH < 2, spontaneous (neutral) hydrolysis between pH 2 and 6.5, and specific base catalysis at pH > 6.5. researchgate.net In the neutral hydrolysis region, water acts as a general base catalyst. researchgate.net

For a series of benzoate esters, the rate of base-catalyzed hydrolysis was found to be directly related to the size of the alkyl group on the alcohol portion. nih.gov The kinetic data for methyl, ethyl, n-propyl, and n-butyl benzoates showed that stability against hydrolysis increased with the size of the alkyl group. nih.gov This trend is attributed to the inductive electron-donating effects of larger alkyl groups, which strengthen the alkoxide ion and decrease its stability as a leaving group. nih.gov

Table 1: Half-life (t₁/₂) of Base-Catalyzed Hydrolysis for Homologous Benzoate Esters

| Compound | Half-life (t₁/₂) in minutes |

|---|---|

| Methyl benzoate | 14 |

| Ethyl benzoate | 14 |

| n-Propyl benzoate | 19 |

| n-Butyl benzoate | 21 |

This data illustrates the effect of alkyl chain length on hydrolytic stability, a factor relevant to this compound. nih.gov

Thermal Decomposition Pathways of this compound

The thermal degradation of carbamates can proceed through several pathways, largely dependent on the substitution pattern of the carbamate. The primary routes include elimination to form an amine, carbon dioxide, and an alkene, or dissociation to form an isocyanate and an alcohol. researchgate.net

The thermal decomposition of carbamates is a promising phosgene-free method for producing isocyanates. mdpi.com Studies on various carbamates confirm the formation of distinct products based on their structure.

Ethyl N-methyl-N-phenylcarbamate: When heated in the gas phase between 329-380°C, this compound quantitatively decomposes into N-methylaniline, carbon dioxide, and ethylene. researchgate.net This represents an elimination pathway.

Ethyl N-methylcarbamate: This compound decomposes between 600–650 K via two competing first-order reactions. One pathway yields methylamine, carbon dioxide, and ethylene (elimination), while the other produces methyl isocyanate and ethanol (dissociation). researchgate.netresearchgate.net

3-iodo-2-propyl-butylcarbamate (IPBC): Thermal degradation of this complex carbamate between 70°C and 150°C yielded seven different products, including methyl N-butylcarbamate, indicating complex reaction pathways involving deiodination, demethylation, and other processes. mdpi.comnih.gov

Based on these analogs, the thermal decomposition of this compound is expected to produce butylamine (B146782), carbon dioxide, and ethylene via an elimination reaction, and/or butyl isocyanate and ethanol through a dissociation pathway.

Kinetic studies reveal that the thermal decomposition of carbamates is typically a first-order unimolecular reaction. researchgate.net The stability and reaction kinetics are highly dependent on the compound's structure and the temperature.

For ethyl N-methyl-N-phenylcarbamate, the first-order rate constants for its decomposition in the gas phase are described by the Arrhenius equation: k₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹ researchgate.net

The thermal degradation of 3-iodo-2-propyl-butylcarbamate (IPBC) was found to follow first-order kinetics in the temperature range of 60°C to 150°C. The Arrhenius equation for its decomposition was determined to be: k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/ᴿᵀ mdpi.comnih.gov

A kinetic study on the thermolysis of O-methyl-N-(n-butyl) carbamate, a close structural analog to this compound, also showed that the reaction follows a first-order decomposition process. mdpi.com The degree of conversion to the corresponding isocyanate increased with rising temperature. mdpi.com

Table 2: Kinetic Parameters for Thermal Decomposition of Various Carbamates

| Compound | Temperature Range | Rate Equation |

|---|---|---|

| Ethyl N-methyl-N-phenylcarbamate | 329-380°C | k₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹ |

| 3-iodo-2-propyl-butylcarbamate | 60-150°C | k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/ᴿᵀ |

These kinetic studies on related carbamates provide insight into the expected first-order decomposition kinetics for this compound. researchgate.netmdpi.comnih.gov

Transcarbamoylation and Transurethanization Reactions of Carbamates

Transcarbamoylation, also known as transurethanization or urethane (B1682113) exchange, is a reaction that converts one carbamate into another. nih.govresearchgate.netacs.org This exchange reaction is of significant interest for synthesizing, recycling, and reprocessing polyurethanes without the use of toxic isocyanates. nih.govacs.org

The reaction typically involves the interaction of a carbamate with an alcohol, often in the presence of a catalyst, to exchange the alkoxy group of the carbamate. nih.gov While historically considered a sluggish reaction requiring harsh conditions, recent studies have demonstrated that transcarbamoylation can be performed efficiently under mild conditions (e.g., temperatures below 70°C) using soft base catalysts. nih.govacs.org

Various catalysts are known to be effective, including metal catalysts like titanium(IV) isopropoxide and zinc acetate, as well as organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov In the context of polyurethane recycling, base-catalyzed transcarbamoylation has been used to depolymerize polyurethanes in the presence of methanol to yield O-dimethylcarbamates and polyols. acs.orgresearchgate.net The mild reaction conditions are advantageous as they often prevent the formation of unwanted byproducts like aromatic amines. nih.govacs.org As a simple molecular carbamate, this compound would be expected to undergo such transcarbamoylation reactions in the presence of a suitable alcohol and catalyst.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) |

| 3-iodo-2-propyl-butylcarbamate (IPBC) |

| Butyl isocyanate |

| Butylamine |

| Carbon dioxide |

| Carbonyl sulfide (COS) |

| Ethanol |

| Ethylene |

| Ethyl N-ethylthioncarbamate |

| Ethyl N-methyl-N-phenylcarbamate |

| Ethyl N-methylcarbamate |

| Methyl N-butylcarbamate |

| Methyl benzoate |

| n-Butyl benzoate |

| n-Propyl benzoate |

| N-methylaniline |

| O-methyl-N-(n-butyl) carbamate |

| Titanium(IV) isopropoxide |

Associative and Dissociative Mechanistic Pathways

The transformation of this compound, particularly in reactions like hydrolysis and transesterification, can proceed through associative and dissociative mechanistic pathways. The operative mechanism is largely influenced by the reaction conditions, such as the pH and the nature of the attacking nucleophile.

In associative pathways , the rate-determining step involves the formation of a bond between the nucleophile and the carbamate's carbonyl carbon. This leads to a tetrahedral intermediate. This pathway is typical for reactions under basic conditions where a strong nucleophile directly attacks the electrophilic carbonyl carbon. For monosubstituted carbamates like this compound, base-catalyzed hydrolysis can proceed via an elimination-addition mechanism (E1cB). In this dissociative-type pathway, a proton is first removed from the nitrogen, followed by the elimination of the ethoxy group to form a butyl isocyanate intermediate. This highly reactive intermediate is then rapidly attacked by water or another nucleophile. nih.gov

Under acidic conditions, the mechanism for hydrolysis or transesterification is generally associative. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water or an alcohol, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of either ethanol (in hydrolysis) or the original alcohol (in transesterification) yield the final products. wikipedia.orgmasterorganicchemistry.com

The stability of the carbamate C-N bond is a significant factor in its chemical behavior. Due to resonance, this bond has partial double-bond character, making carbamates more stable and less reactive than esters but more susceptible to nucleophilic attack than amides. nih.gov

Influence of Catalysis and Reaction Conditions on Carbamate Transfer

Carbamate transfer reactions, such as transesterification, are significantly influenced by catalysts and reaction conditions like temperature and solvent.

Catalysis:

Base Catalysis: Strong bases are effective catalysts for carbamate transfer. Metal alkoxides, for instance, can deprotonate the attacking alcohol, increasing its nucleophilicity and promoting the attack on the carbamate's carbonyl carbon. rsc.org The reaction rate under basic conditions is sensitive to the nature of the substituents on both the nitrogen and the oxygen of the carbamate.

Acid Catalysis: Strong acids catalyze carbamate transfer by protonating the carbonyl oxygen, thereby activating the carbamate towards nucleophilic attack by an alcohol. wikipedia.org

Enzyme Catalysis: Lipases can also be employed to catalyze transesterification reactions of carbamates, offering a milder and more selective alternative to chemical catalysts. wikipedia.org

Reaction Conditions:

Temperature: Higher temperatures generally increase the rate of carbamate transfer reactions. However, elevated temperatures can also lead to side reactions and decomposition.

Solvent: The choice of solvent can influence the reaction rate and equilibrium position. For transesterification, using the attacking alcohol as the solvent can drive the reaction to completion by being present in a large excess. wikipedia.org The polarity of the solvent can also affect the stability of charged intermediates and transition states, thereby influencing the reaction kinetics. rsc.org

Table 1: Factors Influencing Carbamate Transfer Reactions

| Factor | Influence on Reaction Rate and Outcome |

| Catalyst | |

| Acid | Protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. |

| Base | Deprotonates the attacking nucleophile (e.g., alcohol), increasing its nucleophilicity. |

| Enzyme | Offers high selectivity and milder reaction conditions. |

| Reaction Conditions | |

| Temperature | Generally increases the reaction rate, but can also lead to decomposition at very high temperatures. |

| Solvent | Can influence the solubility of reactants and stabilize intermediates. Using a reactant as a solvent can shift the equilibrium. |

| Reactant Concentration | Higher concentrations of the attacking nucleophile can increase the reaction rate. |

Role of this compound as an Intermediate in Multi-Step Organic Syntheses

Carbamates, including this compound, are valuable intermediates in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries. nih.gov Their stability and reactivity profile make them suitable for use as protecting groups for amines or as precursors to other functional groups.

A significant application of butylcarbamates is in the production of fungicides. For example, 3-iodo-2-propynyl butylcarbamate (IPBC), a widely used wood preservative and paint fungicide, is synthesized from a propynyl butylcarbamate intermediate. This synthesis involves the reaction of propargyl alcohol with butyl isocyanate to form the carbamate, which is then iodinated. nih.gov This suggests a potential synthetic route where this compound could be modified to introduce other functionalities, leading to the creation of novel bioactive compounds.

While direct examples of multi-step syntheses starting from this compound to produce specific named bioactive compounds are not extensively detailed in readily available literature, the general utility of N-alkyl carbamates as synthetic intermediates is well-established. They can be used in the synthesis of various heterocyclic compounds and other complex molecules that form the backbone of many pharmaceutical drugs and pesticides. google.com The carbamate group can be a key structural element contributing to the biological activity of the final product or can be a precursor that is transformed into another functional group during the synthetic sequence. nih.gov

For instance, N-substituted carbamates are used in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. google.com The synthesis of ethyl N-alkylcarbamates from olefins via hydroboration has also been reported, highlighting another pathway for their formation and subsequent use in organic synthesis. tandfonline.com

Table 2: Potential Applications of this compound as a Synthetic Intermediate

| Industry | Potential Application | Example of Related Compound Synthesis |

| Agrochemical | Precursor for fungicides, herbicides, and insecticides. | Synthesis of 3-iodo-2-propynyl butylcarbamate (IPBC) from propynyl butylcarbamate. |

| Pharmaceutical | Intermediate in the synthesis of various drug molecules, including sedatives and anti-inflammatory agents. | General use of N-substituted carbamates in the synthesis of bioactive heterocycles. |

| Polymer Chemistry | Monomer or precursor for the synthesis of polyurethanes and other polymers. | Carbamates are used as precursors for isocyanates, which are key monomers in polyurethane production. |

Theoretical and Computational Chemistry Studies on Ethyl Butylcarbamate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment and bonding within the ethyl butylcarbamate molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the chemical bonds. The carbamate (B1207046) group, with its resonance between the nitrogen lone pair and the carbonyl group, is a key feature of the electronic structure. This resonance imparts a partial double bond character to the C-N bond, influencing the molecule's geometry and reactivity.

The flexibility of the ethyl and butyl alkyl chains, along with rotation around the carbamate C-N and C-O bonds, gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and the energy differences between them. While specific comprehensive studies on the complete energy landscape of this compound are not extensively documented, insights can be drawn from studies on related molecules like ethyl carbamate and butyl carbamate. researchgate.net

Table 1: Estimated Relative Energies of Key Conformational Features in Alkyl Carbamates

Click to view data

| Conformational Feature | Description | Estimated Energy Cost (kcal/mol) |

| Gauche Butane Interaction | Steric strain between groups separated by a 60° dihedral angle. | ~0.9 |

| Eclipsed H/CH3 Interaction | Torsional strain from eclipsing a hydrogen and a methyl group. | ~1.4 |

| Eclipsed CH3/CH3 Interaction | Significant steric and torsional strain from eclipsing two methyl groups. | ~3.0 - 4.0 |

Note: These are generalized values for alkyl chains and are used to estimate the relative stability of different conformers of this compound.

A key dynamic feature of carbamates is the restricted rotation around the C-N bond due to its partial double bond character. This restriction creates a significant energy barrier that must be overcome for the butyl group to rotate relative to the carbonyl group. This rotational barrier can be calculated using quantum chemical methods and is a measure of the strength of the C-N partial double bond. nd.edu

For N-alkylcarbamates, the rotational barrier is typically in the range of 15-20 kcal/mol. nih.gov The exact value for this compound would be influenced by the steric bulk of the butyl group and the electronic properties of the ethyl group. The transition state for this rotation involves the breaking of the N-C pi-like interaction, with the nitrogen lone pair orbital being perpendicular to the p-orbital of the carbonyl carbon. The dynamics of this rotation are important as they can influence how the molecule interacts with its environment and its accessibility for chemical reactions.

Table 2: Typical Rotational Barriers in Carbamates and Related Amides

Click to view data

| Bond | Compound Type | Typical Rotational Barrier (kcal/mol) |

| C-N | N-alkylcarbamate | 15 - 20 |

| C-N | N-phenylcarbamate | ~12.5 |

| C-N | Amide | 15 - 20 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solution. These simulations model the movement of each atom in the system over time, based on a force field that describes the intra- and intermolecular forces. MD simulations provide a dynamic picture of how this compound molecules interact with each other and with solvent molecules. nih.govnih.gov

In a non-polar solvent, this compound molecules would primarily interact through van der Waals forces. In a polar, protic solvent like water, the carbamate group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). MD simulations can quantify the strength and lifetime of these hydrogen bonds, revealing how the solvent structures itself around the solute molecule. researchgate.net These simulations are crucial for understanding the solubility and partitioning behavior of this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model potential chemical reactions involving this compound, such as hydrolysis or thermal decomposition. By calculating the energies of reactants, products, and potential transition states, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. uit.nonih.gov

For example, the thermal decomposition of simple carbamates is known to proceed through different pathways, one of which is a six-membered cyclic transition state leading to an amine, an alkene, and carbon dioxide. researchgate.net Computational modeling could be used to investigate the feasibility of this and other decomposition pathways for this compound, providing insights into its thermal stability. These calculations can also elucidate the mechanism of a reaction by visualizing the geometry of the transition state.

Prediction of Chemical Behavior and Properties via Computational Tools

A variety of chemical properties of this compound can be predicted using computational tools and quantitative structure-activity relationship (QSAR) models. nih.govplos.org These predictions are valuable for assessing the potential behavior of the compound without the need for extensive experimental measurements. Online databases like PubChem provide a range of computationally predicted properties.

Table 3: Computationally Predicted Properties of this compound

Click to view data

| Property | Predicted Value | Source |

| Molecular Weight | 145.20 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 145.110278721 Da | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 93.6 | PubChem |

These predicted properties suggest that this compound is a relatively small molecule with moderate lipophilicity (as indicated by the XLogP3 value) and the capacity for hydrogen bonding. nih.gov The rotatable bond count reflects the conformational flexibility discussed earlier. Such computational predictions serve as a useful starting point for a more in-depth experimental investigation of the compound's chemical and physical behavior.

Applications of Ethyl Butylcarbamate in Non Biological Chemical Systems and Materials Science

Solvency Properties and Role as a Solvent in Chemical Processes

Ethyl butylcarbamate is characterized by a set of physical properties that define its behavior in chemical environments. It typically presents as a colorless to pale yellow liquid with a distinct odor. Its density is approximately 0.901 g/cm³ chembk.com, with other sources indicating around 0.94 g/cm³ at 20°C ontosight.ai. The compound possesses a boiling point in the range of 208-212 °C chembk.com, or approximately 194 °C ontosight.ai, indicating moderate volatility. Its melting point is around -28 °C chembk.com.

In terms of solvency, this compound demonstrates good solubility in common organic solvents such as alcohols, ethers, and ketones. However, its solubility in water is limited, being described as almost insoluble chembk.com or slightly soluble ontosight.ai. This solubility profile suggests its utility in organic synthesis where specific partitioning or solubility characteristics are required.

While not a primary bulk solvent for widespread industrial applications, this compound serves as a valuable intermediate in organic synthesis chembk.com. Its chemical structure makes it suitable for preparing more complex molecules, including acryloylcarbamate derivatives and intermediates for pharmaceuticals like anticonvulsants and anesthetics ontosight.ai. Historically, related compounds have also been used as co-solvents in pharmaceutical preparations wikipedia.org, hinting at the potential for carbamates to aid in dissolving water-insoluble substances.

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | chembk.comontosight.aivulcanchem.com |

| Density | ~0.901 g/cm³ | chembk.com |

| ~0.94 g/cm³ (at 20°C) | ontosight.ai | |

| Boiling Point | ~208-212 °C | chembk.com |

| ~194 °C | ontosight.ai | |

| Melting Point | ~-28 °C | chembk.com |

| Solubility | Soluble in alcohol, ether, ketones | chembk.com |

| Almost insoluble in water | chembk.com | |

| Slightly soluble in water | ontosight.ai |

Design and Synthesis of Molecularly Imprinted Polymers for Selective Adsorption of Carbamates

Molecularly Imprinted Polymers (MIPs) represent a sophisticated class of materials designed for selective molecular recognition, mimicking biological systems. These synthetic polymers are created by polymerizing functional monomers around a specific target molecule, known as the template, in the presence of a cross-linking agent mdpi.com. This process creates complementary binding sites within the polymer matrix that are tailored to the shape, size, and chemical functionality of the template molecule. Upon removal of the template, the MIP retains these specific cavities, enabling selective adsorption and detection of the target analyte nih.govrsc.org.

Research in this area has extensively focused on the detection and removal of Ethyl Carbamate (B1207046) (EC) , a compound identified as a potential human carcinogen commonly found in fermented foods and beverages mdpi.comnih.govresearchgate.netresearchgate.net. While direct studies on this compound as a target analyte in MIPs are less prevalent, the principles and methodologies applied to EC are transferable to other carbamates, positioning MIPs as a viable technology for selective carbamate adsorption.

Synthesis Strategies and Performance: Various approaches have been employed for synthesizing MIPs targeting carbamates, primarily EC. Common strategies involve using EC as the template molecule, with β-cyclodextrin derivatives serving as functional monomers and epichlorohydrin (B41342) as a cross-linking agent nih.govresearchgate.net. Other innovative methods include the use of peptide-based MIPs (PMIPs) assembled from dipeptides and genipin (B1671432) biomolecules for enhanced fluorescence detection nih.gov, and MIPs incorporating thermally responsive Diels–Alder linkages for switchable adsorption capabilities rsc.org.

The performance of these MIPs is evaluated through various metrics, including detection limits, binding constants, and selectivity factors. For instance, an EC-specific molecularly imprinted sensor (EC-MIS) has demonstrated a detection limit of 5.86 μg L⁻¹ nih.govresearchgate.netnih.gov, a binding constant of 4.75 × 10⁶ L mol⁻¹ nih.govresearchgate.netnih.gov, and an imprinting factor (α) of 6.2 rsc.org. Peptide-based MIPs have achieved even lower detection limits, down to 0.817 μg L⁻¹ nih.gov. These findings underscore the high affinity and specificity achievable with MIPs for carbamate analytes, making them promising for applications in food safety and environmental monitoring.

Table 2: Molecularly Imprinted Polymers for Carbamate Adsorption (Focus on Ethyl Carbamate)

| Feature | Details | Source |

| Target Analyte | Ethyl Carbamate (EC) (representative carbamate) | mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| MIP Synthesis | ||

| Template Molecule | Ethyl Carbamate (EC) | nih.govresearchgate.net |

| Functional Monomer | β-cyclodextrin derivatives | nih.govresearchgate.net |

| Dipeptides (H-Phe-Phe-OH) and genipin biomolecules | nih.gov | |

| Cross-linking Agent | Epichlorohydrin | researchgate.netrsc.org |

| Thermally responsive Diels–Alder (DA) linkages | rsc.org | |

| Performance Metrics | ||

| Detection Limit (LOD) | 5.86 μg L⁻¹ (EC-MIS) | nih.govresearchgate.netnih.gov |

| 0.817 μg L⁻¹ and 1.65 μg L⁻¹ (Peptide-based MIPs) | nih.gov | |

| Binding Constant (K) | 4.75 × 10⁶ L mol⁻¹ (EC-MIS) | nih.govresearchgate.netnih.gov |

| Imprinting Factor (α) | 6.2 (MIP), 5.0 (rDA-MIP) | rsc.org |

| Selectivity Factor (β) | 5.2 (MIP), 4.0 (rDA-MIP) | rsc.org |

| Removal Efficiency | Up to 84% (for EC mitigation) | mdpi.com |

| Linear Range | 2-240 μg L⁻¹ | nih.gov |

| Spiked Recovery | 83.97% to 106.75% | nih.gov |

Environmental Transformation and Fate of Ethyl Butylcarbamate: Mechanistic Insights

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The environmental persistence of ethyl butylcarbamate is influenced by photolytic degradation, a process initiated by the absorption of solar radiation. This degradation can occur through two primary mechanisms: direct and indirect photolysis.

Indirect Photolysis: In aquatic and atmospheric environments, indirect photolysis is often a more significant degradation pathway. This mechanism involves reactions with photochemically generated reactive species, most notably the hydroxyl radical (•OH). nih.gov In the atmosphere, •OH radicals are produced by the photolysis of ozone and other precursors. They are highly reactive and can initiate the degradation of many organic compounds. Atmospheric oxidation modeling for analogous butylcarbamate compounds, such as propargyl butylcarbamate (PBC), indicates rapid degradation via reaction with hydroxyl radicals, with calculated atmospheric half-lives of approximately 5 hours. industrialchemicals.gov.au This suggests that this compound is likely to have a short residence time in the atmosphere.

In sunlit surface waters, •OH and other reactive oxygen species are generated from dissolved organic matter and nitrate. These radicals can contribute to the transformation of this compound, likely through hydrogen abstraction from the ethyl or butyl chains, leading to the formation of various oxidized products.

| Parameter | Description | Relevance to this compound | Source |

| Direct Photolysis | Degradation via direct absorption of UV light. | Dependent on the compound's absorption spectrum and quantum yield. | wikipedia.org |

| Indirect Photolysis | Degradation by reaction with photochemically produced reactive species (e.g., •OH radicals). | Likely the dominant pathway in both atmospheric and aquatic systems. | nih.govindustrialchemicals.gov.au |

| Atmospheric Half-life | Time required for 50% of the compound to degrade in the atmosphere. | Estimated to be short (approx. 5 hours) by analogy to similar butylcarbamates reacting with •OH radicals. | industrialchemicals.gov.au |

| Quantum Yield (Φ) | Efficiency of a photochemical process. | A key factor in determining the rate of direct photolysis. Specific value for this compound is not documented in provided sources. | wikipedia.orgresearchgate.net |

Biodegradation Pathways and Microbial Transformations

Biodegradation is a critical process governing the fate of this compound in soil and water. The primary mechanism for the microbial transformation of carbamates is enzymatic hydrolysis. nih.govplos.orgfrontiersin.org This process is carried out by a wide variety of microorganisms that produce enzymes capable of cleaving the carbamate (B1207046) linkage.

The initial and rate-limiting step in the biodegradation of many carbamates is the hydrolysis of the ester bond, catalyzed by hydrolase enzymes, particularly carboxylesterases. nih.govplos.org This enzymatic action breaks the molecule into an alcohol and a carbamic acid. For this compound, this would result in the formation of ethanol (B145695) and N-butylcarbamic acid. N-butylcarbamic acid is unstable and is expected to spontaneously decompose to yield butylamine (B146782) and carbon dioxide.

Numerous bacterial genera have been identified as capable of degrading carbamate pesticides, including Pseudomonas, Acinetobacter, Arthrobacter, and Lysinibacillus. nih.govplos.orgmdpi.commdpi.com These microorganisms utilize the degradation products as sources of carbon and nitrogen for their growth. frontiersin.org For instance, specific strains like Acinetobacter calcoaceticus and Lysinibacillus sphaericus have demonstrated the ability to degrade ethyl carbamate, a related compound, via ethyl carbamate hydrolase (ECH) enzymes. mdpi.comnih.gov

| Enzyme/Microorganism Class | Function in Carbamate Degradation | Examples | Source |

| Carboxyl Esterases / Hydrolases | Catalyze the hydrolysis of the carbamate ester linkage. | MCD, CehA, CahA, ECH | nih.govnih.govresearchgate.net |

| Carbamate-Degrading Bacteria | Utilize carbamates as a source of carbon and/or nitrogen. | Pseudomonas sp., Acinetobacter calcoaceticus, Arthrobacter sp., Lysinibacillus sphaericus | nih.govplos.orgmdpi.com |

Hydrolytic Stability and Kinetics under Environmental Conditions

The general rate law for hydrolysis can be expressed as: Rate = kh [Carbamate] = (kA[H+] + kN + kB[OH-]) [Carbamate]

For most carbamates, the rate of hydrolysis is slowest near neutral pH and increases under both acidic and, more significantly, alkaline (basic) conditions. clemson.edu Base-catalyzed hydrolysis is often the dominant abiotic degradation pathway in typical environmental pH ranges (pH 6-9). clemson.edu Under alkaline conditions, the hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the carbamate group, which leads to the cleavage of the ester bond. chemrxiv.org While specific kinetic data for this compound were not found, studies on other carbamates and esters show that half-lives can range from hours to years depending on the specific structure, pH, and temperature. nist.govresearchgate.net

| Hydrolysis Mechanism | Description | Typical pH Range | Source |

| Acid-Catalyzed | Protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack by water. | Dominant at low pH (< 6). | clemson.edu |

| Neutral | Direct attack of a water molecule on the carbonyl carbon. | Can be significant at environmental pH, but often slower than catalyzed pathways. | clemson.edu |

| Base-Catalyzed (Alkaline) | Nucleophilic attack by a hydroxide ion (OH-) on the carbonyl carbon. | Dominant at high pH (> 7-8); often the most important pathway for carbamates in the environment. | clemson.educhemrxiv.org |

Sorption, Mobility, and Environmental Partitioning in Non-Biological Matrices

The transport and partitioning of this compound in the environment are governed by its physicochemical properties and interactions with environmental matrices like soil and sediment. Sorption, the process by which a chemical binds to solid particles, is a key factor controlling its mobility. nih.govnih.gov

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This coefficient describes the tendency of a chemical to adsorb to the organic matter in soil. A low Koc value indicates weak sorption and high mobility, meaning the compound is likely to leach through the soil profile into groundwater. Conversely, a high Koc value signifies strong sorption and low mobility. ucanr.edu An estimated Koc value for the related compound ethyl butylacetylaminopropionate is 36, which suggests very high mobility in soil. nih.gov

Another important parameter is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or LogP). This value indicates a chemical's hydrophobicity and potential for bioaccumulation. For this compound, the computed XLogP3 value is 1.6, suggesting a slight preference for partitioning into organic phases (like soil organic matter) over water, but still indicating a relatively low potential for strong sorption. nih.gov Based on these values, this compound is expected to be mobile in soil and sediment, with the potential to be transported with water flow.

| Property | Value | Implication for Environmental Fate | Source |

| XLogP3-AA (Log Kow) | 1.6 | Indicates moderate water solubility and a slight tendency to partition to organic matter. | nih.gov |

| Estimated Koc | ~36 (by analogy) | Suggests very high mobility in soil and a potential for leaching into groundwater. | nih.gov |

Identification of Environmental Degradation Products and Proposed Pathways

Based on the degradation mechanisms discussed, a transformation pathway for this compound in the environment can be proposed. The degradation will produce several smaller, more polar molecules.

Hydrolysis Pathway (Biotic and Abiotic): The primary degradation pathway is the cleavage of the ester linkage through hydrolysis. This yields two initial products:

Ethanol

N-butylcarbamic acid

N-butylcarbamic acid is an unstable intermediate that readily decarboxylates (loses CO2) to form:

Butylamine

Carbon Dioxide

Therefore, the ultimate products of complete hydrolysis are ethanol, butylamine, and carbon dioxide. These compounds are generally less toxic and more readily biodegradable than the parent compound.

Photolytic Pathway: In the atmosphere and in sunlit waters, reaction with hydroxyl radicals (•OH) is expected to be a major transformation route. This process typically involves the abstraction of a hydrogen atom from one of the alkyl chains (the butyl or ethyl group). This creates a carbon-centered radical that rapidly reacts with molecular oxygen, leading to a cascade of reactions that can form various oxidized products, including:

Hydroxylated derivatives

Aldehydes

Ketones

These transformation products are intermediates that would likely undergo further degradation. The identification of such transient products often requires specialized analytical techniques, as they may not persist in the environment.

| Degradation Pathway | Key Reactant/Process | Primary Transformation Products | Source |

| Hydrolysis | Water, Enzymes (Hydrolases) | Ethanol, Butylamine, Carbon Dioxide | nih.govfrontiersin.org |

| Photolysis | Hydroxyl Radicals (•OH) | Hydroxylated derivatives, Aldehydes, Ketones | nih.govindustrialchemicals.gov.au |

Future Directions and Emerging Research Avenues in Ethyl Butylcarbamate Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern research is intensely focused on developing greener, safer, and more atom-economical alternatives. A primary thrust in this area is the utilization of carbon dioxide (CO2) as a renewable C1 feedstock. nih.govorgsyn.org This approach involves the direct conversion of CO2, amines, and alcohols into carbamates, often facilitated by catalysts and dehydrating agents. orgsyn.orgnih.gov

Another sustainable pathway involves the use of urea (B33335) as an accessible and eco-friendly carbonyl source. nih.govuwindsor.ca Catalytic systems, such as those based on silica (B1680970) gel-supported metal oxides, have demonstrated high efficacy in synthesizing alkyl carbamates, including butyl carbamate (B1207046), from urea and the corresponding alcohol. uwindsor.ca These methods are advantageous due to high yields and the reusability of the catalysts. uwindsor.ca Biocatalysis represents a frontier in sustainable synthesis, employing enzymes like esterases to facilitate carbamate formation in aqueous media, which minimizes the use of organic solvents and operates under mild conditions. researchgate.net Transcarbamoylation, the exchange reaction between an existing carbamate and an alcohol, is also being explored as a synthetic route, particularly one catalyzed by tin compounds, which offers broad functional group tolerance. nih.gov

| Methodology | Key Reagents | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Carbon Dioxide (CO2) Fixation | CO2, Butylamine (B146782), Ethanol (B145695) | DBU, Dehydrating agents | Uses renewable C1 source, avoids toxic reagents. | nih.gov, orgsyn.org |

| Urea-based Synthesis | Urea, Butanol | Silica-supported catalysts (e.g., TiO2/SiO2) | Environmentally friendly carbonyl source, reusable catalyst, high yield. | uwindsor.ca |

| Biocatalytic Synthesis | Amines, Carbonates (e.g., diallyl carbonate) | Esterases (e.g., PestE) in water | Green solvent (water), mild conditions, high chemo- and regioselectivity. | researchgate.net |

| Transcarbamoylation | Another carbamate (e.g., phenyl carbamate), Butanol | Tin-based catalysts | Broad functional group tolerance, mild conditions. | nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, research is actively exploring the novel reactivity of the ethyl butylcarbamate functional group to build more complex molecules. A significant emerging area is the use of the carbamate moiety as a directing group in transition-metal-catalyzed C-H bond activation. magtech.com.cn This strategy allows for the selective functionalization of otherwise inert C-H bonds at positions ortho to the carbamate group on an aromatic ring or at sp3 centers in alkyl chains. magtech.com.cn While much of the work has focused on O-aryl or N-aryl carbamates, the principles are being extended to N-alkyl systems, enabling transformations such as arylation, alkylation, and acetoxylation. magtech.com.cnrsc.org

Transcarbamoylation is another key transformation pathway being investigated, not just for synthesis but also for the chemical recycling of polyurethane materials. nih.govresearchgate.net This exchange reaction between a urethane (B1682113) and an alcohol can be used to depolymerize polyurethane waste into valuable dicarbamate and polyol monomers under mild conditions, which can then be repolymerized. nih.gov Other explored transformations include the reaction of urethanes with excess isocyanates to form allophanates, a reaction relevant to polyurethane chemistry, and metabolic transformations such as N-hydroxylation, which is a key pathway in the biological processing of carbamates. nih.govresearchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the structure, conformation, and reaction mechanisms of this compound is being achieved through the synergy of advanced spectroscopic and computational methods. Techniques such as infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy are being combined with Density Functional Theory (DFT) calculations to elucidate the conformational landscape of carbamate monomers. nih.govresearchgate.net These studies have revealed that, unlike peptides, carbamates can exhibit energetically stable cis configurations, a finding crucial for designing sequence-defined polymers with predictable folding patterns. nih.govnih.gov

Computational chemistry is also pivotal in predicting the outcomes and mechanisms of chemical reactions. nih.govnih.gov Quantum chemical protocols are used to model reaction pathways, calculate activation barriers, and analyze transition state structures for processes like urethane formation and degradation. nih.govnist.gov For analytical purposes, techniques like gas chromatography-mass spectrometry (GC-MS) are essential for detecting and quantifying ethyl carbamate and its metabolites, with ongoing research focused on optimizing extraction and analysis methods for complex matrices. acs.orgresearchgate.net

| Technique | Application Area | Information Obtained | Reference |

|---|---|---|---|

| NMR, IR, VCD Spectroscopy | Structural Analysis | Elucidation of molecular conformation, bond configurations (cis/trans), and intermolecular interactions. | nih.gov, researchgate.net |

| Density Functional Theory (DFT) | Computational Modeling | Calculation of stable conformers, reaction energy profiles, transition states, and simulated spectra. | researchgate.net, nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analytical Chemistry | Detection, identification, and quantification of this compound and its degradation products. | acs.org, researchgate.net |

| United Reaction Valley Approach (URVA) | Mechanistic Studies | Detailed analysis of reaction mechanisms by dissecting the reaction path into distinct chemical phases. | nih.gov |

Design of Next-Generation Materials Incorporating this compound Motifs

The carbamate linkage is an emerging and highly versatile building block for the design of advanced materials. Its structural rigidity and ability to form stable, sequence-defined polymers make it a prime candidate for creating functional materials with precisely controlled properties. nih.govnih.gov Research is focused on synthesizing "polycarbamates" as abiotic analogues to peptides, with potential applications in high-density data storage, security technologies, and as molecular transporters. nih.govacs.org The precise control over the monomer sequence in these polymers allows for fine-tuning of their physical and chemical properties. nih.gov

The butylcarbamate motif is also being incorporated into other polymer systems. For instance, multifunctional acrylate (B77674) monomers containing the butylcarbamate group, such as 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, are used in polymer chemistry to create coatings and materials with specific thermal and mechanical properties. researchgate.net Furthermore, carbamate linkages are integral to the structure of polyurethane resins and vitrimers. nih.gov Future research aims to develop novel polyurethane-based materials, including those derived from recycled polycarbonates, that exhibit dynamic covalent bonds, allowing for self-healing and recyclability. nih.gov

Environmental Remediation Strategies Based on Mechanistic Understanding of Carbamate Degradation

Given the widespread use of carbamate-containing compounds in agriculture and industry, developing effective environmental remediation strategies is a critical research goal. magtech.com.cnresearchgate.net These strategies are increasingly based on a detailed mechanistic understanding of how compounds like this compound degrade in the environment. The primary degradation pathway is the hydrolysis of the ester linkage, which can be influenced by factors like pH and temperature.

Bioremediation is a particularly promising approach, utilizing microorganisms or their enzymes to break down carbamates into less harmful substances. magtech.com.cn Research has identified various bacterial and fungal species capable of degrading carbamates by using them as a source of carbon and nitrogen. researchgate.net The key enzymatic step is often hydrolysis, catalyzed by hydrolase enzymes that cleave the carbamate bond. researchgate.net Another area of investigation is photoremediation, which uses light to degrade carbamates in water, often enhanced by photocatalysts like titanium dioxide (TiO2) or through photo-Fenton processes. Understanding the specific degradation products and reaction kinetics, such as those identified in the thermal degradation of related compounds, is essential for designing and optimizing these remediation technologies.

| Remediation Strategy | Mechanism | Key Agents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Bioremediation | Enzymatic hydrolysis of the carbamate ester bond. | Isolated hydrolase/esterase enzymes. | High specificity, rapid detoxification, can be used in liquid wastes. | magtech.com.cn, |

| Microbial Degradation | Metabolic breakdown by bacteria and fungi. | Specific microbial strains (e.g., Pseudomonas, Aspergillus). | Environmentally friendly, potential for complete mineralization. | , researchgate.net |

| Photocatalytic Degradation | Oxidation via photogenerated reactive species. | UV light, catalysts (e.g., TiO2, ZnO), Fenton reagents. | Effective for contaminated water, can degrade persistent compounds. | |

| Chemical Hydrolysis | Cleavage of the ester bond by water. | Alkaline or acidic conditions. | A fundamental degradation pathway in soil and water. | , |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.